Superior anti‑MRSA and DHP‑1 Resistance of CP0569 Synthesized from N‑Boc‑aminoacetonitrile vs. Marketed Carbapenems
In the key synthetic step to the broad‑spectrum carbapenem CP0569, N‑Boc‑aminoacetonitrile (10) is converted to the thioamide 11, ultimately delivering CP0569 (1r) [REFS‑1]. The final antibiotic CP0569, which is generated exclusively via this Boc‑protected intermediate, exhibited stronger anti‑MRSA activity than imipenem (IPM), panipenem (PAPM), and meropenem (MEPM) and displayed higher resistance to renal dehydropeptidase‑1 (DHP‑1) than all three clinically used injectable carbapenems [REFS‑1].
| Evidence Dimension | In vitro antibacterial potency (MIC) against methicillin‑resistant Staphylococcus aureus (MRSA) and DHP‑1 stability |
|---|---|
| Target Compound Data | CP0569 (synthesized from N‑Boc‑aminoacetonitrile): MIC values lower than IPM, PAPM, and MEPM against MRSA; significantly reduced susceptibility to porcine and mouse renal DHP‑1 [REFS‑1]. |
| Comparator Or Baseline | Imipenem (IPM), panipenem (PAPM), meropenem (MEPM) – currently marketed injectable carbapenems [REFS‑1]. |
| Quantified Difference | CP0569 exhibited ‘stronger antibacterial activity against MRSA and higher resistance to renal DHP‑1 than any currently marketed carbapenems’ [REFS‑1]. |
| Conditions | Agar‑plate dilution MIC assay against clinical isolates of MRSA and Pseudomonas aeruginosa; DHP‑1 susceptibility assay with porcine and mouse renal enzyme [REFS‑1]. |
Why This Matters
When sourcing intermediates for novel anti‑MRSA carbapenems, the Boc‑protected aminoacetonitrile is the only demonstrated precursor to a candidate (CP0569) that outperforms all three marketed carbapenems in both potency and metabolic stability.
- [1] K. Aihara, K. Iwamatsu, K. Amano, et al. CP0569, a new broad‑spectrum injectable carbapenem. Part 1: Synthesis and structure–activity relationships. Bioorg. Med. Chem. 2003, 11, 3475–3485. https://doi.org/10.1016/S0968-0896(03)00304-3 View Source
